![molecular formula C6H14ClN B1396694 (1S)-1-cyclobutylethan-1-amine hydrochloride CAS No. 1355969-30-0](/img/structure/B1396694.png)
(1S)-1-cyclobutylethan-1-amine hydrochloride
Overview
Description
(1S)-1-cyclobutylethan-1-amine hydrochloride, also known as 1-CBH, is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. It is a cyclic amine compound that is typically synthesized in the laboratory by the reaction of 1-chloro-2-methylbenzene and ethanamine. 1-CBH has a wide range of applications in research, including its use as a ligand for various receptors, as an inhibitor of enzymes, and as a therapeutic agent. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for research.
Scientific Research Applications
Synthesis and Chemical Properties
- Optically pure (1S, 1'S)-and (1R, 1'R)-1-cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides have been synthesized and evaluated for analgesic activities. The relationship between analgesic activity and the conformation of these amines is studied (Takahashi et al., 1984).
- 1-Ethynylcyclobutylamine, prepared as hydrochlorides from 6-chlorohex-1-yne, is studied for its potential use in productive syntheses (Kozhushkov et al., 2010).
Bioconjugation and Amide Formation
- The mechanism of amide formation using carbodiimide in aqueous media is researched, involving ethylenediamine and benzylamine to assess reaction products (Nakajima & Ikada, 1995).
Pharmaceutical Applications
- Amidic alginate derivatives are synthesized, involving 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride, for microencapsulation applications (Yang, Ren, & Xie, 2011).
Ligand Chemistry and Complex Formation
- Cyclo(Phe-Pro)4 forms complexes with various amine hydrochlorides, demonstrating its enantiomer-differentiating ability (Ishizu & Noguchi, 1998).
Materials Science and Surface Chemistry
- L-Cysteine self-assembled films are investigated using high resolution X-ray photoemission spectroscopy, offering insights into the chemistry of organic–inorganic interfaces (Cavalleri et al., 2004).
properties
IUPAC Name |
(1S)-1-cyclobutylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHYWKUHCPUOOO-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-cyclobutylethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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